S-tert-Leucine N-methylamide

描述

The exact mass of the compound L-tert-Leucine Methylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

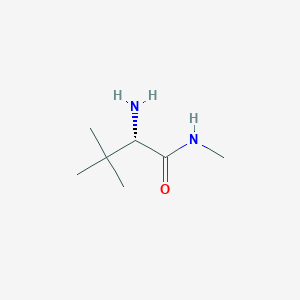

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-N,3,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKJNEIOHOEWLO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393038 | |

| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89226-12-0 | |

| Record name | (2S)-2-Amino-N,3,3-trimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-amino-N,3,3-trimethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of S-tert-Leucine N-methylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of S-tert-Leucine N-methylamide, a chiral amino acid derivative with applications in peptide synthesis and pharmaceutical research. The information presented is intended to be a valuable resource for professionals in the fields of chemistry and drug development.

Chemical Identity

This compound, also known as (S)-2-Amino-N,3,3-trimethylbutanamide, is a derivative of the non-proteinogenic amino acid tert-leucine. Its structure features a bulky tert-butyl group adjacent to the chiral center, which can impart unique conformational constraints in peptides.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-N,3,3-trimethylbutanamide |

| Synonyms | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide, L-tert-Leucine methylamide, L-tert-Leucylaminomethane |

| CAS Number | 89226-12-0 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Canonical SMILES | CC(C)(C)C(C(=O)NC)N |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid, powder to crystal | [1] |

| Color | White to yellow/almost white | [1] |

| Melting Point | 121-123 °C | |

| Boiling Point | 266.8 °C at 760 mmHg | |

| Density | 0.935 g/cm³ | |

| Optical Rotation | [α]²⁰/D = +52° to +58° (c=0.5 in H₂O) |

Table 2: Chemical Properties and Solubility of this compound

| Property | Value | Source |

| Solubility | DMSO: ≥ 200 mg/mL (1386.87 mM) | [1][2] |

| LogP | 0.4 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 55.1 Ų | |

| Storage Conditions | 2-8°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [1][2] |

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established patent literature.[3]

Objective: To synthesize this compound from N-methoxycarbonyl-L-tert-leucine.

Materials:

-

N-methoxycarbonyl-L-tert-leucine

-

Toluene

-

Acetyl chloride

-

Methanol

-

40 wt. % solution of methylamine in water

-

Heptane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A mixture of N-methoxycarbonyl-L-tert-leucine (0.52 mol), toluene (500 ml), and acetyl chloride (1.05 mol) is slowly heated to reflux over a period of 2 hours.

-

The reaction mixture is then cooled and evaporated to dryness.

-

An additional 110 ml of toluene is added and subsequently evaporated to dryness. This step is repeated.

-

The resulting residue is dissolved in toluene to a total weight of 325 g.

-

100 ml of methanol is added to the solution.

-

This solution is then added to a mixture of 120 ml of a 40 wt. % methylamine solution in water and 300 ml of methanol.

-

The mixture is stirred for 1 hour at 0°C and for 15 minutes at 20°C.

-

The reaction mixture is evaporated to dryness and stripped three times with 150 ml of toluene.

-

The residue is dissolved in toluene, and 200 ml of heptane is slowly added to precipitate the product.

-

The solid product is isolated by filtration and dried to yield L-tert-leucine-N-methyl amide.[3]

Characterization Protocols

Standard analytical techniques are employed to characterize the synthesized this compound.

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts, multiplicity, and integration of the peaks are analyzed to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. The characteristic absorption bands for the functional groups (e.g., N-H, C=O, C-N) are identified.

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed using mass spectrometry. Techniques such as electrospray ionization (ESI) can be used to determine the mass-to-charge ratio of the molecular ion.

Visualization of Experimental Workflow

General Synthesis Workflow

The synthesis of this compound involves the conversion of a protected amino acid to its corresponding amide. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates its incorporation into a growing peptide chain.

Caption: Workflow for incorporating this compound in SPPS.

Safety Information

This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Synthesis and Purification of S-tert-Leucine N-methylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of S-tert-Leucine N-methylamide, a chiral building block of significant interest in pharmaceutical and organic chemistry. The sterically hindered nature of the tert-leucine moiety presents unique challenges in peptide coupling and subsequent modifications. This document outlines detailed experimental protocols, quantitative data, and visual workflows to facilitate the efficient and stereochemically controlled preparation of this valuable compound.

Synthetic Strategies

The synthesis of this compound is a multi-step process that begins with the preparation of the S-tert-leucine precursor, followed by N-protection, amide bond formation with methylamine, and in some routes, subsequent N-methylation. This guide will focus on a common and effective pathway: the synthesis of N-Boc-S-tert-leucine followed by direct coupling with methylamine.

Synthesis of S-tert-Leucine

The enantiomerically pure starting material, S-tert-leucine, can be synthesized through various methods, including asymmetric synthesis and resolution of racemic mixtures. One established method involves the resolution of 1-(2-furyl)-2,2-dimethylpropylamine, an intermediate, followed by oxidation to yield the desired (S)- and (R)-tert-leucine enantiomers.[1]

N-Protection of S-tert-Leucine

To prevent unwanted side reactions during amide coupling, the amino group of S-tert-leucine must be protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-S-tert-leucine

-

Materials: S-tert-leucine, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve S-tert-leucine in a mixture of dioxane and a 2N aqueous solution of sodium hydroxide at 0°C.

-

Add di-tert-butyl dicarbonate dropwise to the solution while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Upon completion, acidify the mixture with a 1N hydrochloric acid solution and extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-S-tert-leucine.

-

| Parameter | Value | Reference |

| Typical Yield | >95% | [2] |

| Purity | High | [2] |

Amide Coupling of N-Boc-S-tert-leucine with Methylamine

The formation of the amide bond between the sterically hindered N-Boc-S-tert-leucine and methylamine requires the use of potent coupling reagents. Standard peptide coupling reagents may result in low yields due to the steric hindrance of the tert-butyl group.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

| Coupling Reagent | Advantages | Disadvantages |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High efficiency for hindered couplings. | More expensive. |

| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Highly efficient and popular. | Can cause guanidinylation. |

| T3P® (Propylphosphonic Anhydride) | Excellent for substrates prone to epimerization; water-soluble byproducts. | Different application methodology. |

Experimental Protocol: Synthesis of N-Boc-S-tert-Leucine N-methylamide

-

Materials: N-Boc-S-tert-leucine, Methylamine (solution in THF or water), HATU, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-S-tert-leucine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU and DIPEA to the solution and stir for 10-15 minutes to activate the carboxylic acid.

-

Slowly add a solution of methylamine to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Parameter | Value | Reference |

| Typical Yield | 60-80% | General protocol based on similar couplings |

| Purity | >95% after chromatography | General protocol based on similar couplings |

Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to yield the desired product.

Experimental Protocol: Deprotection of N-Boc-S-tert-Leucine N-methylamide

-

Materials: N-Boc-S-tert-Leucine N-methylamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc-protected amide in DCM.

-

Add an excess of TFA to the solution at 0°C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting crude product can be purified by crystallization or precipitation.

-

Purification

The purification of this compound is critical to obtain a product with high enantiomeric and chemical purity.

Crystallization

Recrystallization is often the method of choice for the final purification of the amide product.[3] Suitable solvent systems can be determined empirically, often involving a polar solvent in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature, and a less polar co-solvent to induce crystallization. Common solvents for amides include ethanol, acetone, acetonitrile, and 1,4-dioxane.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and preparative separation of enantiomers and diastereomers of tert-leucine derivatives, chiral HPLC is a powerful technique. Various chiral stationary phases (CSPs) are available, and the selection depends on the specific derivative. For tert-leucine and its derivatives, polysaccharide-based and macrocyclic antibiotic-based CSPs have shown good results.

| Chiral Stationary Phase | Mobile Phase Example | Application | Reference |

| CHIRALPAK® ZWIX(+)™ | Methanol/Acetonitrile with DEA and FA | Separation of tert-Leucine enantiomers | [4] |

| Chirex® 3011 (S)-tert-leucine and 3,5-dinitroaniline urea linkage | Not specified | Separation of carboxylic acids and amino acid derivatives | [5] |

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O | [6] |

| Molecular Weight | 144.22 g/mol | [6] |

| Appearance | White or off-white crystalline powder | [6] |

| Optical Rotation [α]²⁰_D | +52° to +58° (c=0.5 in H₂O) | [6] |

| Purity | ≥ 96% (by titration) | [6] |

Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.0 ppm), the α-proton (doublet), the N-methyl protons (doublet or singlet depending on solvent and temperature), and the amide and amine protons.

-

¹³C NMR: Signals for the quaternary carbon and methyl carbons of the tert-butyl group, the α-carbon, the N-methyl carbon, and the carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II).

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the synthesis and purification of this compound.

Caption: Overall synthetic workflow for this compound.

Caption: Detailed steps in the amide coupling reaction.

Caption: Logical flow of the purification and analysis process.

References

- 1. A useful route to (R)- and (S)-tert-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. L-TERT-LEUCINE METHYLAMIDE | 89226-12-0 [chemicalbook.com]

- 5. US4569967A - Synthesis of N-substituted peptide amides - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to S-tert-Leucine N-methylamide: Synthesis, Applications, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-tert-Leucine N-methylamide is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry. Its sterically hindered tert-butyl group provides unique conformational constraints, making it a valuable component in the design of peptidomimetics and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.

Core Data Summary

| Property | Value | Reference |

| CAS Number | 89226-12-0 | |

| Molecular Formula | C₇H₁₆N₂O | |

| Molecular Weight | 144.22 g/mol | |

| Synonyms | (S)-2-Amino-N,3,3-trimethylbutanamide, L-tert-Leucine methylamide, H-tLeu-NHMe | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from N-protected L-tert-leucine. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of peptide coupling and amide formation.

Materials:

-

N-Boc-L-tert-leucine

-

Toluene

-

Acetyl chloride

-

Methanol

-

40 wt. % solution of methylamine in water

-

Heptane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of N-Boc-L-tert-leucine: In a round-bottom flask, dissolve N-Boc-L-tert-leucine (1 equivalent) in toluene. Add acetyl chloride (2 equivalents) and slowly heat the mixture to reflux for 2 hours.

-

Solvent Removal: After cooling, the mixture is evaporated to dryness under reduced pressure. Toluene is added and evaporated again (2x) to ensure complete removal of excess acetyl chloride.

-

Amide Formation: The residue is dissolved in a minimal amount of toluene and methanol is added. This solution is then slowly added to a stirred solution of 40 wt. % methylamine in water and methanol at 0 °C. The reaction mixture is stirred for 1 hour at 0 °C and then for 15 minutes at room temperature.

-

Work-up and Isolation: The reaction mixture is evaporated to dryness. The residue is stripped with toluene (3x) to remove volatile impurities. The resulting solid is dissolved in a minimal amount of hot toluene, and heptane is slowly added until precipitation is observed.

-

Purification: The solid product is isolated by filtration, washed with heptane, and dried under vacuum to yield this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including synthetic cannabinoid receptor agonists (SCRAs). Its incorporation into the final molecule often imparts significant effects on receptor binding and functional activity.

Experimental Protocol: Synthesis of ADB-BUTINACA using this compound

This protocol outlines the coupling of this compound with 1-butyl-1H-indazole-3-carboxylic acid to form the synthetic cannabinoid receptor agonist ADB-BUTINACA.

Materials:

-

1-butyl-1H-indazole-3-carboxylic acid

-

This compound hydrochloride

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography)

Procedure:

-

Reaction Setup: To a solution of 1-butyl-1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add this compound hydrochloride (1.1 equivalents), DIPEA (3 equivalents), and BOP reagent (1.2 equivalents).

-

Coupling Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ADB-BUTINACA.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic workflow and the general biological context of leucine derivatives.

Biological Context: Leucine Derivatives and mTOR Signaling

References

A Technical Guide to the Spectroscopic Analysis of S-tert-Leucine N-methylamide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

-

IUPAC Name: (2S)-2-amino-N,3,3-trimethylbutanamide[1]

-

Molecular Formula: C₇H₁₆N₂O[1]

-

Molecular Weight: 144.21 g/mol [1]

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For S-tert-Leucine N-methylamide, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Monoisotopic Mass | 144.126263138 Da | [1] |

| Expected Ion (ESI+) | [M+H]⁺ | |

| Expected m/z (ESI+) | 145.1335 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A common method for the analysis of small, polar molecules like amino acid amides is Electrospray Ionization-Mass Spectrometry (ESI-MS).[4]

-

Sample Preparation: Dissolve the sample in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10 micrograms per mL.[5] If necessary, dilute the sample further to avoid detector saturation. Acidification with a small amount of formic acid can aid in protonation for positive ion mode analysis.[5]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Calibration: Calibrate the instrument using an external standard with known masses across the desired mass range to ensure high mass accuracy. For enhanced accuracy, an internal calibrant or "lock mass" can be used.[6]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The data is collected over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Process the acquired spectrum to identify the peak corresponding to the protonated this compound and determine its accurate mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are crucial.

Data Presentation: Expected Chemical Shifts

The following tables outline the expected chemical shifts (δ) in ppm for this compound. These are estimations based on the analysis of similar structures, as direct experimental data is not available.

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~0.9 - 1.1 | singlet | 9H |

| α-CH (1H) | ~3.0 - 3.3 | singlet | 1H |

| N-CH₃ (3H) | ~2.6 - 2.8 | doublet | 3H |

| Amide NH (1H) | ~7.5 - 8.5 | quartet | 1H |

| Amine NH₂ (2H) | ~1.5 - 3.0 (broad) | singlet (broad) | 2H |

¹³C NMR (Carbon NMR)

| Carbon | Expected Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | ~27 |

| tert-Butyl C | ~34 |

| α-C | ~65 |

| N-CH₃ | ~26 |

| Carbonyl C=O | ~175 |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like those in amine and amide groups.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: Expected Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad |

| N-H Stretch (Amide) | 3250 - 3400 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or thin solid film method is commonly used.[7][8]

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry.[8]

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[8]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[8]

-

-

Background Spectrum: Collect a background spectrum of the empty, clean ATR setup. This will be automatically subtracted from the sample spectrum.[8]

-

Data Acquisition: Collect the sample spectrum. The instrument will scan a range of infrared frequencies (typically 4000 to 400 cm⁻¹) and record the absorbance.[8]

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. (2S)-2-Amino-N,3,3-trimethylbutanamide | C7H16N2O | CID 445856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to the Solubility and Stability of S-tert-Leucine N-methylamide

Introduction

S-tert-Leucine N-methylamide is a derivative of the branched-chain amino acid leucine, characterized by a tert-butyl group that imparts unique steric properties.[1] This compound serves as a valuable building block in peptide synthesis and is explored in pharmaceutical development for its potential to enhance the stability and bioavailability of therapeutic agents.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability in various solvent systems is critical for designing robust experimental protocols, formulating effective drug delivery systems, and ensuring the integrity of research findings. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details relevant experimental methodologies, and visualizes key workflows.

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall efficacy in biological systems. The tert-butyl group in this compound is noted to enhance its solubility and stability.[1] Quantitative data, however, is limited but provides key insights into its behavior in common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound. It is important to note that the available data often indicates a minimum solubility rather than the saturation point.

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 | 1386.87 | Room Temperature | Hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.[2][3] |

| DMSO, PEG300, Tween-80, Saline (10:40:5:45) | ≥ 5 | 34.67 | Room Temperature | Protocol for preparing an in vivo working solution.[2] |

| DMSO, 20% SBE-β-CD in Saline (1:9) | ≥ 5 | 34.67 | Room Temperature | Protocol for preparing an in vivo working solution.[2] |

| DMSO, Corn oil (1:9) | ≥ 5 | 34.67 | Room Temperature | Protocol for preparing an in vivo working solution.[2] |

General solubility trends for related amino acids suggest that solubility decreases with an increase in the hydrophobic character of the solvent (e.g., from methanol to 2-propanol).[4]

Factors Influencing Solubility

The solubility of amino acid derivatives like this compound is governed by a complex interplay of factors. The diagram below illustrates these relationships, highlighting how both intrinsic properties of the compound and extrinsic factors of the solvent system dictate the final solubility.

Caption: Key intrinsic and extrinsic factors affecting compound solubility.

Stability Profile

Chemical stability is paramount for ensuring that a compound remains in its active form during storage and experimentation. This compound's stability has been primarily characterized under specific storage conditions for prepared stock solutions.

Storage and Stability Data

The following table outlines the recommended storage conditions to maintain the integrity of this compound stock solutions.[2][3]

| Solvent | Storage Temperature (°C) | Recommended Duration | Notes |

| In solvent (e.g., DMSO) | -80 | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

| In solvent (e.g., DMSO) | -20 | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

Potential Degradation Pathways

While specific degradation pathways for this compound in solution are not extensively documented, the known degradation of leucine and other amino acids can provide theoretical insights. Potential reactions include hydrolysis of the amide bond, deamination, and decarboxylation, particularly under harsh conditions such as extreme pH or high temperatures.[5][6] The catabolism of leucine in biological systems proceeds through transamination and oxidative decarboxylation, ultimately yielding acetyl-CoA and acetoacetate.[7]

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of a compound like this compound, based on standard pharmaceutical research practices.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Objective: To find the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent(s) of high purity

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument)

Methodology:

-

Preparation: Add an excess amount of this compound powder to a vial, ensuring a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Filtration & Dilution: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining particulates. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as mg/mL or mM.

Caption: Experimental workflow for equilibrium solubility determination.

Protocol 2: Chemical Stability Assessment in Solution

This protocol assesses the stability of this compound over time under specific storage conditions.

Objective: To determine the rate of degradation and identify potential degradation products in a given solvent.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Volumetric flasks and pipettes

-

Storage chambers/incubators set to desired temperatures (e.g., 4 °C, 25 °C, 40 °C)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Stock Solution Preparation: Prepare an accurately concentrated stock solution of this compound in the chosen solvent.

-

Aliquoting: Dispense aliquots of the solution into multiple vials to be stored under different conditions (e.g., varying temperature, light exposure).

-

Time Point Zero (T=0) Analysis: Immediately analyze an initial aliquot to establish the baseline concentration and purity profile.

-

Storage: Place the vials in their respective storage chambers.

-

Sample Collection: At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve one vial from each storage condition.

-

Analysis: Analyze each sample by a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Monitor for the appearance and growth of new peaks, which indicate degradation products.

Caption: Experimental workflow for a solution-state stability study.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to S-tert-Leucine N-methylamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on S-tert-Leucine N-methylamide, a key building block in synthetic chemistry, particularly for the development of novel therapeutics. This document outlines reliable sources for procuring this compound for research purposes, details relevant experimental protocols, and elucidates its role in modulating cellular signaling pathways.

Procurement of Research-Grade this compound

This compound is available from a range of chemical suppliers specializing in research-grade compounds. The following table summarizes key information from prominent vendors to facilitate procurement for research and development.

| Supplier | Purity | Available Quantities | Additional Information |

| MedChemExpress | ≥98.0%, 99.78% | 250 mg | Also known as L-tert-Leucine methylamide. For research use only.[1][2] |

| AbMole BioScience | ≥98.0% | Inquire for details | For research use only, not for human consumption.[3] |

| Biotuva Life Sciences | 98% | 100mg, 250mg, 1g | - |

| CP Lab Safety | 95% | 5g | For professional manufacturing, research, and industrial use only. Not for medical or consumer use.[4] |

| TCI America | 96.0+% | 5g | For professional manufacturing, research, and industrial use only.[][6] |

| Chem-Impex | ≥ 96% | Inquire for details | Utilized in peptide synthesis and pharmaceutical development.[] |

Experimental Protocols

The following protocols are derived from publicly available literature and patents, providing a foundation for the synthesis and application of this compound in a research setting.

Synthesis of N-formyl-L-leucyl-L-tert-leucine-N-methylamide

This protocol details the coupling of N-formyl-L-leucine with L-tert-leucine-N-methylamide, a common step in dipeptide synthesis.

Materials:

-

N-formyl-L-leucine

-

L-tert-leucine-N-methylamide

-

Isobutylchloroformate

-

N-methyl morpholine

-

Isopropyl acetate

-

Methanol

-

Hydrochloric acid

-

Sodium carbonate solution

Procedure:

-

Suspend N-formyl-L-leucine in isopropyl acetate under a nitrogen atmosphere at -15°C.

-

Add isobutylchloroformate to the suspension.

-

Add a solution of N-methyl morpholine in isopropyl acetate dropwise, maintaining the temperature below -10°C.

-

Stir the mixture for 90 minutes.

-

In a separate vessel, dissolve L-tert-leucine-N-methylamide in methanol and cool the solution.

-

Add the suspension from step 4 to the cooled L-tert-leucine-N-methylamide solution, ensuring the temperature remains below -10°C.

-

Stir the reaction mixture for 30 minutes at -10°C.

-

Add water to the reaction mixture and adjust the pH to 1.0 with a 37% aqueous hydrochloride solution.

-

Perform a layer separation and re-extract the aqueous phase with isopropyl acetate.

-

Wash the combined organic phases with a saturated sodium carbonate solution.

-

Evaporate the organic phase under vacuum to obtain N-formyl-L-leucyl-L-tert-leucine-N-methylamide.[7]

Deprotection of N'-trifluoroacetyl-S-tert-leucine-N-methylamide

This protocol describes the removal of a trifluoroacetyl protecting group, a common procedure in peptide and medicinal chemistry.

Materials:

-

N'-trifluoroacetyl-S-tert-leucine-N-methylamide

-

Sodium hydroxide

-

Methanol

-

Water

Procedure:

-

Dissolve N'-trifluoroacetyl-S-tert-leucine-N-methylamide in a 50% aqueous methanol solution to a concentration of 0.3 M.

-

Add 1.5 equivalents of sodium hydroxide to the solution.

-

Heat the reaction mixture to 45°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the optimal reaction time for maximal conversion to this compound.[8]

Signaling Pathways and Biological Activity

While this compound itself is primarily a synthetic building block, its incorporation into larger molecules has been shown to yield compounds with significant biological activity, particularly as potent agonists of cannabinoid receptors.

Cannabinoid Receptor Agonism

Derivatives of this compound are prominent in the class of synthetic cannabinoid receptor agonists (SCRAs). These compounds typically act as potent agonists at both the CB1 and CB2 receptors.[1][3] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

The binding of a tert-leucinamide-containing SCRA to the CB1 receptor, for example, leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] These actions at the cellular level are responsible for the psychoactive and physiological effects observed with these compounds.[1][3] The l-tert-leucinate head group, in particular, has been associated with high-efficacy agonism, sometimes referred to as "superagonism," at the CB1 receptor.[9]

mTOR Signaling Pathway

Leucine, the parent amino acid of this compound, is a key regulator of the mTOR (mammalian target of rapamycin) signaling pathway.[10][11] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine directly activates mTORC1 (mTOR complex 1), which in turn phosphorylates downstream targets to promote protein synthesis and other anabolic processes.[10][11] While direct evidence for this compound in this pathway is lacking, its structural similarity to leucine suggests a potential for interaction, a hypothesis that warrants further investigation.

Applications in Drug Discovery and Development

The unique structural properties of this compound, particularly the bulky tert-butyl group, make it a valuable component in the design of peptidomimetics and other small molecule therapeutics. This moiety can enhance metabolic stability and influence binding affinity and selectivity for various biological targets.[] Its use in the development of SCRAs is a clear example of its utility in medicinal chemistry. Furthermore, its role as a chiral building block is critical in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is crucial for therapeutic efficacy and safety.[12] The continued exploration of this compound and its derivatives is expected to yield novel candidates for a range of therapeutic areas.

References

- 1. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to S-tert-Leucine N-methylamide for Researchers and Drug Development Professionals

Introduction: S-tert-Leucine N-methylamide is a chiral building block and derivative of the non-proteinogenic amino acid tert-leucine. Its unique structural features, particularly the bulky tert-butyl group, impart specific conformational constraints and properties to peptides and small molecules into which it is incorporated. This technical guide provides an in-depth overview of the key suppliers, manufacturing processes, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Key Suppliers and Manufacturers

This compound is available from a range of chemical suppliers, primarily for research and development purposes. For larger-scale manufacturing, several companies specialize in amino acid derivatives.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| MedChemExpress | >99%[1] | mg to g | 89226-12-0[1] |

| Cambridge Bioscience | Not specified | mg quantities | 89226-12-0 |

| AbMole BioScience | ≥98.0% | Inquiry for details | 89226-12-0 |

| Apollo Scientific | Not specified | mg to g | 89226-12-0 |

| Chem-Impex International | Not specified | Inquiry for details | 89226-12-0 |

| ChemicalBook | Various | g to kg | 89226-12-0 |

Key Manufacturer:

-

Sichuan Tongsheng Aminoacid Co., Ltd. in China is a significant manufacturer of L-tert-Leucine and its derivatives, including the N-methylamide, offering it at a larger scale.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that starts from L-tert-Leucine. A common synthetic route involves the protection of the amino group, activation of the carboxyl group, and subsequent amidation with methylamine.

Representative Synthetic Pathway

A representative synthesis of this compound can be conceptualized as a multi-step process, often starting with the protection of the amino group of L-tert-leucine, followed by the activation of the carboxylic acid, and finally, the reaction with methylamine to form the amide bond.

Detailed Experimental Protocol (Based on Patent Literature)

The following protocol is adapted from methodologies described in patent literature for the synthesis of related dipeptides, which involve the formation of this compound as an intermediate.

Step 1: Preparation of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide

This procedure details the coupling of N-formyl-L-leucine with L-tert.-leucine-N-methylamide.

-

Reaction Setup: In a suitable reaction vessel, a solution of N-formyl-L-leucine (e.g., 50 mmol) in an appropriate solvent such as tetrahydrofuran (THF) is prepared.

-

Activation: The solution is cooled to a low temperature (e.g., -15°C), and an activating agent like isobutylchloroformiate (e.g., 48 mmol) is added, followed by a base such as N-methyl morpholine (e.g., 48 mmol) added dropwise while maintaining the low temperature.

-

Coupling: A solution of L-tert.-leucine-N-methylamide (e.g., 45 mmol) in a solvent like THF is then added to the reaction mixture, ensuring the temperature remains below -15°C.

-

Reaction Progression: The reaction is stirred for a specified time (e.g., 1 hour) at the low temperature.

-

Work-up: The reaction mixture is then subjected to a work-up procedure which may involve distillation to remove the solvent, addition of another solvent like isopropyl acetate, and pH adjustment with an acid (e.g., hydrochloric acid). The organic phase is then washed, dried, and evaporated to yield the product.

Step 2: Deformylation to yield L-leucyl-L-tert.-leucine-N-methylamide

-

Hydrolysis: The N-formyl-L-leucyl-L-tert.-leucine-N-methylamide (e.g., 41 mmol) is suspended in an acidic solution (e.g., 1M HCl).

-

Heating: The suspension is heated (e.g., to 40°C) and stirred for an extended period (e.g., 18 hours).

-

Extraction: After cooling, the mixture is extracted with a solvent like isopropyl acetate to remove any unreacted starting material or byproducts. The aqueous phase contains the desired dipeptide.

Physicochemical Properties and Characterization

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol [1] |

| CAS Number | 89226-12-0[1] |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

| Storage | 2-8°C, protected from light |

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum would show characteristic peaks for the tert-butyl protons, the α-proton, the N-methyl protons, and the amide and amine protons.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity and enantiomeric excess of the compound. A chiral column is necessary to resolve the enantiomers.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide and amine functional groups.

Due to the proprietary nature of manufacturing processes, detailed public analytical data with specific instrument parameters for this compound is scarce. Researchers should perform their own characterization upon receipt of the material.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of peptidomimetics and small molecule drugs. Its bulky tert-butyl group can confer increased metabolic stability and introduce specific conformational constraints into a molecule, which can be advantageous for binding to biological targets.

A notable application is in the synthesis of the antiviral drug nirmatrelvir , the active component in Paxlovid. Nirmatrelvir is a protease inhibitor, and the tert-leucine moiety plays a role in the molecule's interaction with the target enzyme.

Logical Workflow in Peptide-Based Drug Discovery

The incorporation of non-natural amino acids like this compound is a key strategy in modern peptide-based drug discovery to overcome the limitations of natural peptides, such as poor stability and bioavailability.

Putative Role in Cellular Signaling

Currently, there is no direct evidence in the scientific literature detailing a specific signaling pathway that is modulated by this compound itself. However, as a derivative of L-leucine, it is informative to consider the well-established role of L-leucine in cellular signaling, particularly its central role in activating the mTOR (mechanistic Target of Rapamycin) pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism.

It is important to note that the following diagram illustrates the signaling pathway of the parent amino acid, L-leucine, and the activity of this compound in this context has not been experimentally determined.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized from available literature and may require optimization. All chemicals should be handled with appropriate safety precautions.

References

A Comprehensive Technical Guide to the Safe Handling of S-tert-Leucine N-methylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the safety data and handling precautions for S-tert-Leucine N-methylamide (CAS No: 89226-12-0). The information is compiled to ensure the safe use of this compound in a laboratory and research setting, targeting professionals in drug development and scientific research.

Chemical Identification and Physical Properties

This compound is a derivative of the amino acid tert-Leucine.[1][2][3] It is commonly used as a building block in fine chemical synthesis.[3]

| Identifier | Value |

| Chemical Name | This compound |

| Alternative Names | Butanamide, 2-amino-N,3,3-trimethyl-, (S)-; (S)-2-Amino-N-methyl-3,3-dimethylbutanamide; L-tert-Leucine methylamide; L-tert-Leucine-N-methylamide[1] |

| CAS Number | 89226-12-0[1][4][5] |

| Molecular Formula | C7H16N2O[5] |

| Molecular Weight | 144.22 g/mol [1][6] |

| Appearance | White to off-white crystalline powder or solid[6][7] |

Physical properties such as melting point, boiling point, and solubility are not consistently reported across safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4][6][8]

| Hazard Classification (GHS) | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[4][6][8] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[4][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[8] |

| Combustible Liquid | H227 | Combustible liquid |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

GHS Label Elements:

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

-

Use only in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low.[4][8]

-

Facilities should be equipped with an eyewash station and a safety shower.[8]

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[8][9] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with a particle filter.[9] |

-

Wash hands thoroughly after handling and before breaks.[4][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

-

Avoid inhalation of dust and contact with eyes and skin.[4]

-

Keep the container tightly closed when not in use.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][8][9] Remove contaminated clothing and wash it before reuse.[4][8] If skin irritation occurs, get medical advice/attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] If eye irritation persists, get medical advice/attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[9] Call a poison center or doctor if you feel unwell. |

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Some suppliers recommend refrigeration (2-8°C).[7]

-

For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended, protected from light.[2]

-

The compound may be air-sensitive; some sources recommend handling under argon.

-

Keep away from incompatible substances such as oxidizing agents.[6]

-

Store away from heat, sparks, open flames, and other ignition sources.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

-

Do not let the product enter drains, other waterways, or soil.[8]

Spill and Leak Procedures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill Response Steps:

-

Evacuate and Ventilate : Ensure adequate ventilation and remove all sources of ignition.[8]

-

Personal Protection : Wear appropriate PPE as described in Section 3.2.

-

Containment : Prevent further leakage or spillage if it is safe to do so.[8]

-

Cleanup : For solid spills, sweep up or vacuum the material and place it into a suitable disposal container.[8][9] Avoid generating dust.[8][9] For liquid spills, absorb with an inert material.

-

Disposal : Dispose of the collected material according to regulations.

-

Decontamination : Clean the affected area thoroughly.

Toxicological Information

The toxicological data for this compound is limited. The primary known effects are irritation.

-

Carcinogenicity : This product is not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4]

No quantitative toxicity data (e.g., LD50, LC50) is readily available in the searched safety data sheets.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant properties. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet from your supplier before use and conduct a thorough risk assessment for your specific experimental protocols.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Leucine methylamide | PMC Isochem [pmcisochem.fr]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 89226-12-0 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

The Pivotal Role of S-tert-Leucine N-methylamide in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Leucine N-methylamide, a chiral derivative of the essential amino acid leucine, has emerged as a critical building block in contemporary medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts significant steric hindrance and hydrophobicity to parent molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound. We delve into its instrumental role in the design of potent therapeutic agents, including protease inhibitors and synthetic cannabinoid receptor agonists. Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a mechanistic exploration of its function in targeted drug action, illustrated with signaling pathway and workflow diagrams.

Introduction to this compound

This compound, systematically named (2S)-2-amino-N,3,3-trimethylbutanamide, is a synthetic amino acid derivative.[1][2] Unlike its proteinogenic precursor, L-leucine, it is not incorporated into proteins naturally. Instead, its value lies in its utility as a specialized building block in organic synthesis. The defining feature of this compound is the tert-butyl group adjacent to the alpha-carbon, which introduces significant steric bulk. This property is highly advantageous in drug design for several reasons:

-

Enhanced Metabolic Stability: The tert-butyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of a drug.

-

Modulation of Potency and Selectivity: The defined three-dimensional structure of the tert-butyl group can facilitate highly specific interactions with biological targets, such as the active sites of enzymes or cell surface receptors.[3]

-

Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can influence a molecule's solubility, membrane permeability, and overall pharmacokinetic profile.

These characteristics have led to the widespread use of this compound in the development of bioactive compounds, particularly in the fields of antiviral and psychoactive drug research.[3][4]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 89226-12-0 | [1] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 96% (by titration), 99.78% | [1] |

| Optical Rotation | [α]²⁰/D = +52° to +58° (c=0.5 in H₂O) | |

| Solubility | ≥ 200 mg/mL in DMSO | [1] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Safety and Handling

This compound is classified as an irritant.[5] It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust particles.[5] In case of contact, affected areas should be washed thoroughly with water.[5]

Core Applications in Drug Development and Research

The primary role of this compound is as a chiral building block in the synthesis of complex organic molecules. Its incorporation can significantly influence the biological activity of the final compound.

Peptide Synthesis and Dipeptide Formation

This compound is frequently used in peptide coupling reactions to introduce a sterically demanding and hydrophobic residue.[6][7] This is particularly valuable in the synthesis of peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. A common application is the synthesis of dipeptides, such as N-formyl-L-leucyl-L-tert-leucine-N-methylamide, which can serve as intermediates in the production of more complex pharmaceuticals.[6][7]

Role in Protease Inhibitors

A prominent application of this compound is in the development of protease inhibitors, which are a critical class of antiviral drugs. The tert-leucine moiety is often incorporated at the P3 position of these inhibitors, where it interacts with the S3 subsite of the protease.[3] This interaction is primarily hydrophobic, and the bulk of the tert-butyl group can help to properly orient the inhibitor within the active site, leading to potent inhibition. A notable example is in the structure of Nirmatrelvir (PF-07321332), the active component in the COVID-19 antiviral medication Paxlovid, where a tert-leucine residue plays a key role in binding to the main protease (3CLpro) of SARS-CoV-2.[3]

Component of Synthetic Cannabinoid Receptor Agonists (SCRAs)

This compound is also a key structural component of several synthetic cannabinoid receptor agonists, such as ADB-BUTINACA and APP-BUTINACA.[4] In these molecules, the tert-leucinamide group is attached to a core structure (e.g., indole or indazole) and is crucial for high-affinity binding to the CB1 and CB2 cannabinoid receptors.[4] Structure-activity relationship studies have shown that the presence of the tert-leucinamide moiety often results in greater potency compared to other amino acid derivatives.[4]

Use as a Chiral Auxiliary

The inherent chirality of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis.[8] A chiral auxiliary is a temporary stereogenic group that is attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. This methodology is a powerful tool for the synthesis of enantiomerically pure compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common synthetic transformations.

Protocol 1: Synthesis of N-formyl-L-leucyl-L-tert-leucine-N-methylamide

This protocol details the coupling of N-formyl-L-leucine to L-tert-leucine-N-methylamide to form the corresponding dipeptide.[6][7]

Materials:

-

N-formyl-L-leucine

-

L-tert-leucine-N-methylamide

-

Isobutylchloroformate (activating agent)

-

N-methylmorpholine (base)

-

Isopropyl acetate (solvent)

-

Methanol (solvent)

-

Hydrochloric acid (for pH adjustment)

-

Saturated sodium bicarbonate solution (for washing)

-

Water

Procedure:

-

Suspend N-formyl-L-leucine (1.1 equivalents) in isopropyl acetate.

-

Cool the suspension to -15°C under a nitrogen atmosphere.

-

Add isobutylchloroformate (1.0 equivalent) to the suspension.

-

Add a solution of N-methylmorpholine (1.0 equivalent) in isopropyl acetate dropwise, maintaining the temperature below -10°C.

-

Stir the resulting suspension for 90 minutes at -10°C.

-

In a separate flask, dissolve L-tert-leucine-N-methylamide (1.0 equivalent) in methanol and cool to -10°C.

-

Add the suspension from step 5 to the solution from step 6, ensuring the temperature remains below -10°C.

-

Stir the reaction mixture for 30 minutes at -10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Add water to the reaction mixture and adjust the pH to 1.0 with hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-formyl-L-leucyl-L-tert-leucine-N-methylamide.

-

Purify the crude product by recrystallization or chromatography as needed. The enantiomeric excess can be determined by HPLC.[6][7]

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes a general method for coupling a carboxylic acid to this compound using the coupling reagent HATU. This method is commonly used in the synthesis of synthetic cannabinoids.

Materials:

-

Carboxylic acid (e.g., 1-butyl-1H-indole-3-carboxylic acid)

-

This compound hydrochloride

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent), this compound hydrochloride (1.05 equivalents), and HATU (1.1 equivalents) in DMF.

-

Add DIPEA (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Mechanism of 3CL Protease Inhibition

The following diagram illustrates the proposed mechanism of action for a peptidomimetic inhibitor containing a tert-leucine moiety at the P3 position targeting the SARS-CoV-2 main protease (3CLpro). The inhibitor binds to the active site of the protease, preventing it from cleaving the viral polyprotein, which is an essential step in viral replication.

Caption: Mechanism of 3CL protease inhibition by a tert-leucine-containing peptidomimetic.

Experimental Workflow for Synthetic Cannabinoid Synthesis

This diagram outlines the general workflow for the synthesis of a synthetic cannabinoid, such as ADB-BUTINACA, using this compound.

Caption: General workflow for the synthesis of ADB-BUTINACA.

Conclusion

This compound is a versatile and valuable chiral building block in modern organic synthesis and drug discovery. Its unique steric and hydrophobic properties, conferred by the tert-butyl group, allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Its successful incorporation into potent drugs, such as the antiviral Nirmatrelvir and various synthetic cannabinoid receptor agonists, underscores its importance. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the research and development of novel therapeutic agents. As the demand for more stable, potent, and selective drugs continues to grow, the strategic use of specialized building blocks like this compound will undoubtedly play an increasingly crucial role.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]

- 8. Asymmetric Syntheses via Heterocyclic Intermediates; XII1. Enantioselective Synthesis of (R)-α-Amino Acids using tert-Leucine as Chiral Auxiliary Reagent (1982) | Ulrich Schöllkopf | 61 Citations [scispace.com]

The Synthetic Keystone: Unlocking Potential Biological Activities Through S-tert-Leucine N-methylamide

For Immediate Release

Shanghai, China – December 15, 2025 – S-tert-Leucine N-methylamide, a chiral derivative of the non-proteinogenic amino acid tert-leucine, is emerging as a critical building block in medicinal chemistry. While exhibiting no significant intrinsic biological activity itself, this compound serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the role of this compound in the development of biologically active compounds, with a focus on antiviral and cytotoxic agents.

Core Application: A Scaffold for Bioactive Molecules

The primary utility of this compound lies in its function as a chiral intermediate. Its bulky tert-butyl group can confer unique conformational constraints on peptide and small molecule structures, potentially enhancing their binding affinity and metabolic stability. Researchers have leveraged this property in the design of inhibitors for various biological targets.

Synthesis of a Key Dipeptide Intermediate

A significant application of this compound is in the synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide, a dipeptide with potential pharmaceutical applications. A patented process outlines the coupling of N-formyl-L-leucine with this compound to yield this dipeptide.

Experimental Protocol: Synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide[1]

This protocol describes the coupling of N-formyl-L-leucine and L-tert.-leucine-N-methylamide.

Materials:

-

N-formyl-L-leucine

-

L-tert.-leucine-N-methylamide

-

Isobutylchloroformiate

-

N-methyl morpholine

-

Tetrahydrofuran (THF)

Procedure:

-

Under a nitrogen atmosphere at -18°C, isobutylchloroformiate (48 mmol) is added to a solution of N-formyl-L-leucine (50 mmol) in 125 ml of tetrahydrofuran.

-

N-methyl morpholine (48 mmol) is then added dropwise, ensuring the temperature remains below -15°C, which results in the formation of a precipitate.

-

After stirring for 15 minutes, a solution of L-tert.-leucine-N-methylamide (45 mmol) in 50 ml of tetrahydrofuran is added, maintaining a temperature below -15°C.

-

The reaction mixture is stirred for an additional hour at -18°C.

-

The resulting N-formyl-L-leucyl-L-tert.-leucine-N-methylamide can be isolated following workup.[1]

This dipeptide can be further processed, for instance, through deformylation, to generate L-leucyl-L-tert.-leucine-N-methylamide for subsequent coupling with other molecules.[1]

Antiviral Research: Targeting SARS-CoV-2